molecular formula C3H8O2 B8614606 1-Methoxyethanol

1-Methoxyethanol

Cat. No. B8614606
M. Wt: 76.09 g/mol
InChI Key: GEGLCBTXYBXOJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091200B2

Procedure details

A mixture of 2-chloro-6,7-dimethoxy-3H-quinazolin-4-one 1b (0.28 g, 1.18 mmol) and 4-morpholin-4-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine 6a (0.26 g, 1.20 mmol) in methoxyethanol (10 mL) was heated to 100° C. with stirring for 18 h. After cooling to room temperature, the precipitated solid was separated by filtration, washed with methoxyethanol and dried to give 0.31 g of 6,7-dimethoxy-2-(4-morpholin-4-yl-5,8-dihydro-6H-pyrido[3,4-d]pyrimidin-7-yl)-3H-quinazolin-4-one 201, mp. 287.7–290.4° C.
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:11][C:10](=[O:12])[C:9]2[C:4](=[CH:5][C:6]([O:15][CH3:16])=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.[N:17]1([C:23]2[C:24]3[CH2:32][CH2:31][NH:30][CH2:29][C:25]=3[N:26]=[CH:27][N:28]=2)[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1>COC(O)C>[CH3:14][O:13][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][C:6]=1[O:15][CH3:16])[N:3]=[C:2]([N:30]1[CH2:31][CH2:32][C:24]3[C:23]([N:17]4[CH2:18][CH2:19][O:20][CH2:21][CH2:22]4)=[N:28][CH:27]=[N:26][C:25]=3[CH2:29]1)[NH:11][C:10]2=[O:12]

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2C(N1)=O)OC)OC
Name
Quantity
0.26 g
Type
reactant
Smiles
N1(CCOCC1)C=1C2=C(N=CN1)CNCC2
Name
Quantity
10 mL
Type
solvent
Smiles
COC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitated solid was separated by filtration
WASH
Type
WASH
Details
washed with methoxyethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C2C(NC(=NC2=CC1OC)N1CC=2N=CN=C(C2CC1)N1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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